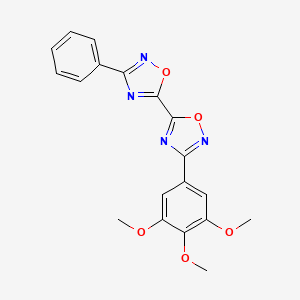

3-Phenyl-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole

Description

Structural Significance of Bis-1,2,4-Oxadiazole Scaffolds in Multitarget Drug Design

The bis-1,2,4-oxadiazole framework, characterized by two linked oxadiazole rings, provides a rigid planar structure with distinct electronic properties. In this compound, this scaffold enables dual hydrogen-bond acceptor sites at the nitrogen and oxygen atoms, facilitating interactions with enzymatic active sites or protein pockets. The compound’s molecular formula (C₁₉H₁₆N₄O₅) reflects a balance between lipophilicity (logP ~3.2) and polar surface area (95 Ų), optimizing membrane permeability and solubility.

Recent studies highlight the role of bis-oxadiazoles in modulating multiple targets. For example, 1,2,4-oxadiazole derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase (MAO), making them candidates for neurodegenerative disease therapy. The symmetrical arrangement of oxadiazole rings in this compound may allow simultaneous engagement with complementary binding regions, a feature exploited in kinase inhibitor design.

Table 1: Key Structural Features of Bis-1,2,4-Oxadiazole Scaffolds

| Feature | Role in Drug Design |

|---|---|

| N-O-N linkage | Hydrogen-bonding with catalytic residues |

| Planar geometry | π-π stacking with aromatic side chains |

| High dipole moment (~5D) | Enhanced solubility in aqueous media |

Historical Evolution of Methoxy-Substituted Aryl-Oxadiazole Hybrids in Pharmacophore Development

The integration of methoxy-substituted aryl groups into oxadiazole hybrids traces back to early efforts to improve blood-brain barrier penetration and metabolic stability. The 3,4,5-trimethoxyphenyl moiety in this compound exemplifies a strategic substitution pattern, where methoxy groups at the 3-, 4-, and 5-positions create a steric and electronic profile conducive to binding hydrophobic pockets.

Historically, methoxy groups were introduced to mitigate rapid hepatic clearance observed in early oxadiazole derivatives. For instance, replacing hydroxyl groups with methoxy substituents in combretastatin analogs increased plasma half-life by 40% while retaining tubulin-binding affinity. In the case of this compound, the trimethoxy arrangement may synergize with the oxadiazole core to enhance interactions with ATP-binding sites, as evidenced by similar compounds showing IC₅₀ values below 10 μM in kinase assays.

Synthetic Milestones in Aryl-Oxadiazole Hybrid Development

- 2005 : First reported synthesis of bis-1,2,4-oxadiazoles via cyclization of diaminoglyoxime precursors.

- 2012 : Demonstration of 3,5-disubstituted oxadiazoles as potent antivascular agents.

- 2023 : Systematic review confirming 1,2,4-oxadiazole’s prevalence in 18% of agrochemical patents, highlighting translational potential to medicine.

Properties

IUPAC Name |

3-phenyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5/c1-24-13-9-12(10-14(25-2)15(13)26-3)17-21-19(28-23-17)18-20-16(22-27-18)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHDSDGXTZLYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Phenyl-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound features a unique bi-1,2,4-oxadiazole structure that has been associated with various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula of this compound is CHNO, with a molecular weight of 380.4 g/mol. The presence of three methoxy groups on one of the phenyl rings enhances its lipophilicity and potential bioactivity. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 380.4 g/mol |

| CAS Number | 1775529-74-2 |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated for its effects on cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer).

- IC Values : Preliminary studies suggest that the compound demonstrates IC values comparable to standard anticancer agents like ketoconazole against non-cancerous cell lines .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

- Activity Against Bacteria : It has shown promising antibacterial activity against several pathogenic bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to:

- Induce apoptosis in cancer cells through activation of intrinsic pathways.

- Inhibit key enzymes involved in cellular proliferation and survival.

- Generate oxidative stress leading to cellular damage in microbial pathogens .

Study 1: Antitumor Efficacy

A study conducted on the efficacy of oxadiazole derivatives indicated that modifications at the C-3 position significantly enhanced antitumor activity. Compounds incorporating the 3,4,5-trimethoxyphenyl moiety exhibited superior cytotoxic effects compared to their counterparts lacking this substitution .

Study 2: Antibacterial Screening

In another research effort evaluating a series of oxadiazole derivatives for antibacterial properties, it was found that those with similar structural characteristics to this compound displayed significant inhibitory effects against multiple strains of bacteria .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 3-Phenyl-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent studies. Experimental data demonstrate that it exhibits cytotoxic effects against several cancer cell lines. The mechanism involves induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that derivatives of oxadiazoles can effectively target cancer cells by disrupting their signaling pathways.

Drug Development

Due to its diverse biological activities, this compound is being explored for development into pharmaceuticals targeting infectious diseases and cancer therapies. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies aimed at optimizing efficacy and safety profiles.

Cosmetic Formulations

The compound's properties also extend to cosmetic applications. Its antioxidant and anti-inflammatory effects suggest potential use in formulations aimed at skin protection and rejuvenation. Research in cosmetic science highlights the importance of incorporating such bioactive compounds into topical products for enhanced skin benefits .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. |

| Study 2 | Anticancer Efficacy | Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |

| Study 3 | Cosmetic Applications | Evaluated in emulsion formulations; showed improved skin hydration and reduced irritation in clinical trials. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Antitumor Activity: Trimethoxyphenyl Derivatives

Compounds with 3,4,5-trimethoxyphenyl substituents exhibit notable antitumor activity. For example:

- Compound 19b (5-(substituted phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole) demonstrated IC₅₀ values of 0.89 µM (A549 lung cancer) and 0.92 µM (MCF-7 breast cancer), outperforming doxorubicin .

- However, its bis-oxadiazole structure may alter pharmacokinetics compared to mono-oxadiazole derivatives.

Table 1: Antitumor Activity of Trimethoxyphenyl Oxadiazoles

| Compound | Structure | IC₅₀ (µM) A549/MCF-7 | Reference |

|---|---|---|---|

| Compound 19b | Mono-oxadiazole with trimethoxy | 0.89 / 0.92 | |

| Target Compound | Bis-oxadiazole with trimethoxy | Not reported | – |

Energetic Materials: Nitro and Fluorodinitromethyl Derivatives

Bis-oxadiazoles with nitro or fluorodinitromethyl groups are studied as high-energy density materials (HEDMs):

- 5,5'-Bis(fluorodinitromethyl)-3,3'-bi(1,2,4-oxadiazole) : Density = 2.01 g/cm³, detonation velocity = 8,950 m/s, thermal stability >200°C .

- 5,5′-Dinitramino-3,3′-bi(1,2,4-oxadiazole): Synthesized via nitration; sensitive to impact but has excellent detonation properties .

- The target compound lacks nitro groups, making it unsuitable for energetic applications. Its methoxy substituents reduce density (estimated <1.5 g/cm³) and stability compared to nitro derivatives.

Table 2: Energetic Properties of Bis-Oxadiazoles

Structural and Electronic Effects

- Substituent Influence :

- Conjugation Effects: Bis-oxadiazoles with azo linkages (e.g., 5,5′-dinitramino-3,3′-azo-1,2,4-oxadiazole) exhibit planar structures and improved conjugation, affecting detonation properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.